2-(2-Chlorophenyl)benzo[b]thiophene
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H9ClS |
|---|---|
Molecular Weight |
244.74 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-1-benzothiophene |
InChI |
InChI=1S/C14H9ClS/c15-12-7-3-2-6-11(12)14-9-10-5-1-4-8-13(10)16-14/h1-9H |
InChI Key |
HJYAZQDIEACAGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
Contextualizing the Chemical Significance of Benzo B Thiophene Derivatives
Benzo[b]thiophene and its derivatives are recognized as privileged structures in medicinal chemistry and materials science. nih.gov Their scaffold, consisting of a benzene (B151609) ring fused to a thiophene (B33073) ring, imparts a unique combination of properties that make them attractive for various applications. researchgate.netbenthamdirect.com The planar, electron-rich nature of the benzo[b]thiophene core facilitates binding to a variety of enzymes and receptors, a key attribute in drug design. researchgate.net
These compounds exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. nih.govresearchgate.net Notably, several FDA-approved drugs, such as raloxifene (B1678788) (for osteoporosis), zileuton (B1683628) (for asthma), and sertaconazole (B158924) (an antifungal agent), feature the benzo[b]thiophene core, underscoring its therapeutic relevance. malayajournal.orgwikipedia.orgnih.gov Beyond medicine, benzo[b]thiophene derivatives are utilized in the development of organic semiconductors and photoelectric materials. benthamdirect.com The inherent versatility of this scaffold continues to drive research into new derivatives with tailored properties. nih.gov
Historical Trajectories in Benzo B Thiophene Synthetic Chemistry
The synthesis of the benzo[b]thiophene skeleton has been a subject of extensive research for many years, leading to the development of numerous synthetic methodologies. benthamdirect.com Historically, one of the most common methods involved the oxidative cyclization of o-mercaptocinnamic acids, though this route was primarily limited to producing benzo[b]thiophene-2-carboxylates. google.com Another early approach was the acid-catalyzed cyclization of 2-phenylthioacetaldehyde dialkyl acetals to yield 2-phenylbenzo[b]thiophenes. google.com
Over the years, synthetic strategies have evolved to become more efficient and versatile. Key historical developments include:
The reaction of diphenylacetylene (B1204595) with sulfur dichloride to prepare 3-chloro-2-phenylbenzo[b]thiophene. google.com
The acid-catalyzed cyclization of arylthiomethyl ketones, a method primarily used for synthesizing 3-alkylbenzo[b]thiophenes. google.com
Pyrolysis of styryl sulfoxides, although high temperatures and low yields limited its practicality for large-scale synthesis. google.com
These foundational methods have paved the way for more modern and sophisticated synthetic routes, often employing transition metal catalysis and domino reactions to achieve higher yields and greater molecular diversity. researchgate.netbenthamdirect.com
Mechanistic Elucidation of Reactions Involving 2 2 Chlorophenyl Benzo B Thiophene
Detailed Reaction Mechanism Studies in Benzo[b]thiophene Annulation
The formation of the benzo[b]thiophene skeleton, a process known as annulation, can be achieved through various synthetic routes. For 2-arylbenzo[b]thiophenes, including the 2-(2-chlorophenyl) derivative, palladium-catalyzed cross-coupling and annulation reactions are among the most powerful methods.
One common strategy involves the palladium-catalyzed reaction of a 2-halothiophenol with a substituted acetylene, such as a (2-chlorophenyl)acetylene. The catalytic cycle is generally believed to commence with the oxidative addition of the 2-halothiophenol to a low-valent palladium(0) species, forming a palladium(II) intermediate. Subsequent coordination of the alkyne and migratory insertion of the alkyne into the palladium-sulfur or palladium-aryl bond occurs. The final step is a reductive elimination that regenerates the palladium(0) catalyst and yields the 2-(2-chlorophenyl)benzo[b]thiophene product. The presence of the chloro group on the phenylacetylene (B144264) can influence the electronic properties of the alkyne and potentially affect the rate and efficiency of the migratory insertion step.
Another prevalent method is the intramolecular cyclization of substrates like allyl o-iodophenyl sulfides, catalyzed by palladium(0). researchgate.net While this provides a route to the general benzo[b]thiophene core, the synthesis of the specific 2-(2-chlorophenyl) derivative would necessitate a suitably substituted precursor.
Furthermore, electrochemical methods have emerged for the synthesis of benzo[b]thiophene-1,1-dioxides, which can subsequently be reduced to the corresponding benzo[b]thiophenes. These reactions can proceed via radical spirocyclization involving an ipso-attack mechanism. nih.gov Computational studies on related systems have been employed to understand the selectivity of these reactions. nih.gov
A proposed mechanism for the palladium-catalyzed synthesis of 2-arylbenzo[b]thiophene 1,1-dioxides involves the C-H activation of benzo[b]thiophene 1,1-dioxide, followed by transmetalation with an arylboronic acid and subsequent reductive elimination. acs.org This highlights the versatility of palladium catalysis in functionalizing the benzo[b]thiophene core.
Investigation of Reaction Intermediates and Transition States
The direct observation and characterization of reaction intermediates and transition states provide invaluable insights into reaction mechanisms. In the context of the synthesis of this compound, particularly through palladium-catalyzed pathways, several key intermediates are proposed.
Computational studies, such as Density Functional Theory (DFT) calculations, have proven to be a powerful tool for mapping the potential energy surfaces of such catalytic cycles. acs.org These studies can provide optimized geometries and relative energies for reactants, intermediates, transition states, and products. For the palladium-catalyzed C-H arylation of benzo[b]thiophene 1,1-dioxides, a plausible mechanism involving a cyclopalladium intermediate has been proposed based on computational evidence. acs.org
While the isolation and full characterization of these transient species can be challenging due to their inherent instability, techniques such as low-temperature NMR spectroscopy and mass spectrometry can sometimes provide evidence for their existence. For example, in related palladium-catalyzed cross-coupling reactions, the formation of palladium(II) intermediates has been observed and characterized.
The investigation of transition states is almost exclusively the domain of computational chemistry. By modeling the transition state structures, chemists can understand the origins of activation barriers and the factors that control selectivity. For example, in an electrophilic substitution reaction on this compound, DFT calculations could be used to compare the energies of the transition states for attack at the C3, C4, C5, C6, and C7 positions, thereby predicting the most likely site of reaction.
Derivatization and Chemical Transformations of 2 2 Chlorophenyl Benzo B Thiophene Scaffolds
Functionalization of the Benzo[b]thiophene Core
The benzo[b]thiophene nucleus is an electron-rich aromatic system, making it amenable to various chemical transformations, particularly on the thiophene (B33073) ring.
The reactivity of the benzo[b]thiophene ring system is well-established. Electrophilic substitution reactions preferentially occur on the thiophene portion of the molecule, which is more electron-rich than the fused benzene (B151609) ring. chemicalbook.com For 2-substituted benzo[b]thiophenes, such as the title compound, the C3 position is the most activated site for electrophilic attack. chemicalbook.com This is due to the ability of the sulfur atom to stabilize the cationic intermediate formed during the substitution process.
Common electrophilic substitution reactions applicable to the 2-(2-chlorophenyl)benzo[b]thiophene scaffold include:
Halogenation: Introduction of a halogen (Br, Cl, I) at the C3 position can be achieved using reagents like N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), or iodine (I₂). acs.org This reaction proceeds via an electrophilic cyclization mechanism when starting from appropriate precursors, highlighting the favorability of C3 functionalization. acs.orgnih.gov
Friedel-Crafts Acylation: Under Lewis acid catalysis, acyl groups can be introduced at the C3 position. A common method involves the reaction with acyl chlorides to produce 3-acyl-2-phenylbenzothiophene derivatives. nih.gov
Nitration: Treatment with nitrating agents, such as fuming nitric acid in acetic anhydride, typically results in the introduction of a nitro group, primarily at the C3 position. youtube.com
While the thiophene ring is the primary site of reactivity, electrophilic substitution on the fused benzene ring (positions C4, C5, C6, and C7) is significantly slower and requires more forcing conditions. chemicalbook.com The precise location of substitution is governed by the directing effects of the fused thiophene ring and any existing substituents.
Nucleophilic aromatic substitution on the benzo[b]thiophene core is generally difficult due to the electron-rich nature of the ring system. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack.
Table 1: Representative Electrophilic Substitution Reactions on the Benzo[b]thiophene Core This table illustrates general electrophilic substitution patterns on a 2-arylbenzo[b]thiophene scaffold.
| Reaction Type | Reagent(s) | Position of Substitution | Product Type |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | 3-Bromo-2-arylbenzo[b]thiophene |
| Chlorination | N-Chlorosuccinimide (NCS) | C3 | 3-Chloro-2-arylbenzo[b]thiophene |
| Iodination | Iodine (I₂) | C3 | 3-Iodo-2-arylbenzo[b]thiophene |
| Acylation | Acyl Chloride / AlCl₃ | C3 | 3-Acyl-2-arylbenzo[b]thiophene |
| Nitration | HNO₃ / Acetic Anhydride | C3 | 3-Nitro-2-arylbenzo[b]thiophene |
The C2 and C3 positions of the benzo[b]thiophene core serve as a foundation for constructing larger, fused polycyclic systems. These annulation reactions significantly expand the structural diversity of the scaffold.
One effective strategy involves the reaction of functionalized benzo[b]thiophenes with suitable partners to build new rings. For instance, 3-nitrobenzo[b]thiophenes can undergo a metal-free, one-pot reaction with various phenols in the presence of a base like potassium hydroxide. rhhz.net This process leads to the formation of benzo[b]thiophene-fused heteroacenes, such as benzothieno[3,2-b]furans. rhhz.net This methodology could be applied to a nitrated derivative of this compound to generate complex, fused architectures.
Palladium-catalyzed intramolecular reactions are another powerful tool. C-H activation and subsequent C-C or C-O bond formation can create fused ring systems. For example, a palladium catalyst can mediate the coupling of appropriately substituted benzo[b]thiophenes to form palladacyclic intermediates, which then lead to the desired fused products. rhhz.net Similarly, copper-catalyzed Ullmann reactions of precursors like 2-(3-bromobenzo[b]thiophen-2-yl)phenol derivatives can yield benzothieno[3,2-b]furan cores. rhhz.net
Furthermore, cycloaddition reactions provide a direct route to annulated structures. A Lewis acid-mediated [4+2] cycloaddition between a benzo[b]thiophene and a four-carbon synthon like 2,5-dimethoxytetrahydrofuran (B146720) can efficiently produce benzo[b]thiophene-annulated heterocycles. rhhz.net
Structural Modifications of the 2-Chlorophenyl Moiety
The chlorine atom on the phenyl ring is a key functional handle that allows for a wide array of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions.
The carbon-chlorine bond of the 2-chlorophenyl group can be selectively activated to form new carbon-carbon and carbon-heteroatom bonds. While aryl chlorides are less reactive than the corresponding bromides or iodides, modern catalyst systems have been developed to effectively facilitate their coupling. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a premier method for forming C-C bonds by coupling the aryl chloride with an organoboron reagent, typically a boronic acid or ester. nih.govnih.gov The use of electron-rich, sterically hindered phosphine (B1218219) ligands (e.g., X-Phos, t-Bu₃P) or specialized palladacycle catalysts enables the efficient coupling of even unactivated aryl chlorides. nih.govnih.gov This allows the chlorine atom in this compound to be replaced by a variety of aryl or alkyl groups.
Buchwald-Hartwig Amination: This reaction provides a direct route to form C-N bonds by coupling the aryl chloride with a primary or secondary amine in the presence of a palladium catalyst and a base. wikipedia.org This transformation is highly versatile and replaces harsher classical methods for synthesizing aryl amines. wikipedia.org
Other Cross-Coupling Reactions: Other established cross-coupling reactions can also be employed. The Sonogashira coupling introduces alkyne groups, the Hiyama coupling uses organosilanes, and the Stille coupling involves organostannanes. acs.orgorganic-chemistry.org Conditions similar to the Buchwald-Hartwig amination can also be used to couple alcohols or thiols, forming aryl ethers and thioethers, respectively. wikipedia.org
Building upon the halogen-specific transformations, the 2-chlorophenyl group serves as a launchpad for introducing a wide variety of other aromatic and heteroaromatic rings, leading to complex biaryl and hetero-biaryl structures. The Suzuki-Miyaura cross-coupling reaction is the most widely used method for this purpose due to the commercial availability and stability of a vast array of boronic acids. nih.govorganic-chemistry.org
By reacting this compound with different (hetero)arylboronic acids under palladium catalysis, the 2-chlorophenyl group can be converted into a biphenyl (B1667301) or other multi-ring system. mdpi.com This strategy allows for the systematic exploration of structure-activity relationships by modifying the steric and electronic properties of the substituent at the C2 position of the benzo[b]thiophene core. The reaction is compatible with a wide range of functional groups on both coupling partners. organic-chemistry.org
Table 2: Representative Suzuki-Miyaura Coupling for Aryl Chloride Diversification This table shows generalized examples of how an aryl chloride can be coupled with various boronic acids to introduce new aromatic systems.
| Aryl Chloride Substrate | Boronic Acid Partner | Catalyst System (Example) | Resulting Structure |
|---|---|---|---|
| R-Ar-Cl | Phenylboronic acid | Pd₂(dba)₃ / X-Phos | R-Ar-Phenyl |
| R-Ar-Cl | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | R-Ar-(4-Methoxyphenyl) |
| R-Ar-Cl | Thiophene-2-boronic acid | Pd(dtbpf)Cl₂ | R-Ar-(Thiophen-2-yl) |
| R-Ar-Cl | Pyridine-3-boronic acid | (IPr)Ni(allyl)Cl | R-Ar-(Pyridin-3-yl) |
| R-Ar-Cl | Naphthalene-1-boronic acid | (t-Bu₃P)₂Pd | R-Ar-(Naphthalen-1-yl) |
Formation of Hybrid Chemical Scaffolds Containing this compound
A prominent strategy in medicinal chemistry and materials science is the creation of hybrid molecules, where two or more distinct chemical scaffolds are covalently linked to achieve synergistic or novel properties. The this compound moiety is an excellent building block for such hybrids.
One approach involves the fusion or linking of the benzo[b]thiophene core to other well-known pharmacophores. For example, the benzo[b]thiophene scaffold can be combined with a chalcone (B49325) moiety to create benzo[b]thiophene-chalcone hybrids . nih.gov These structures typically feature a 2-phenylbenzothiophene core connected to another aromatic ring via an α,β-unsaturated carbonyl system. nih.gov
Another sophisticated example is the creation of hybrids with complex functional dyes. Symmetrical dibenzothieno[a]-fused BODIPYs (boron-dipyrromethene) have been synthesized, demonstrating how the benzo[b]thiophene unit can be incorporated into larger, photoactive molecules with applications in materials science. rsc.org
Furthermore, synthetic strategies can be designed to link the benzo[b]thiophene scaffold to other biologically relevant heterocycles. Acylhydrazones, which are known bioactive functional groups, have been attached to the benzo[b]thiophene core to produce novel antimicrobial agents. Similarly, hybrids incorporating isatin, a privileged scaffold in drug discovery, have been developed. These examples showcase the modularity of the benzo[b]thiophene framework in constructing complex hybrid molecules.
Advanced Computational Studies on 2 2 Chlorophenyl Benzo B Thiophene
Theoretical Characterization of Electronic Structure and Reactivity
Computational studies, particularly those employing density functional theory (DFT), are pivotal in elucidating the electronic structure and reactivity of 2-arylbenzo[b]thiophenes. The benzo[b]thiophene core is a π-electron-rich heterocyclic system. researchgate.net The introduction of a 2-chlorophenyl substituent significantly influences the molecule's electronic properties. The chlorine atom, being an electron-withdrawing group, can affect the electron density distribution across the entire scaffold.
The reactivity of benzo[b]thiophenes is well-documented, with electrophilic substitution typically occurring at the 3-position (β-position), although substitution at the 2-position (α-position) is also achievable under certain conditions. researchgate.net The order of positional reactivity based on nitration is reported as 3 > 2 > 6 > 5 > 4 > 7. researchgate.net However, metalation reactions, such as deprotonation, preferentially occur at the 2-position. researchgate.net
Theoretical calculations can predict key electronic parameters that govern reactivity. For instance, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial. A low HOMO-LUMO energy gap is indicative of high chemical reactivity, biological activity, and polarizability. nih.gov Studies on related thiophene (B33073) analogs have shown that electronic properties like the energy of the LUMO (ELUMO) and dipole moment play a dominant role in modulating biological activities, such as anti-inflammatory effects. nih.gov
Investigations into thieno[2,3-b]benzothiophene derivatives have demonstrated that various substituents impact geometric structures, reorganization energy, and frontier orbital energies, which are all critical for understanding the structure-property relationships. rsc.org These studies reveal that such compounds often exhibit wide band gaps and low-lying HOMOs. rsc.org
Molecular Modeling and Docking for Ligand-Target Interaction Profiling
Molecular modeling and docking are indispensable tools for predicting and analyzing the interactions between a ligand, such as 2-(2-chlorophenyl)benzo[b]thiophene, and its biological targets. These computational techniques provide insights into the binding modes, affinities, and specificities that are crucial for drug discovery and design.
Conformational Analysis of this compound and its Derivatives
Studies on related 2-arylbenzo[b]thiophene estrogen receptor ligands have utilized conformational analysis to understand their preferential binding modes. acs.org Similarly, research on 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo acs.orgnih.govthiazepines has employed spectroscopic and X-ray diffraction methods, complemented by DFT calculations, to establish their structures and conformations. nih.gov These analyses often reveal the presence of intramolecular hydrogen bonding that can significantly influence the molecule's shape and biological activity. nih.gov
Predictive Modeling of Binding Affinity and Specificity
Predictive modeling aims to quantitatively estimate the binding affinity of a ligand for a specific target. Molecular docking is a primary method used for this purpose, where the ligand is computationally placed into the binding site of a protein, and its orientation and interaction energies are calculated.
Docking studies on various benzo[b]thiophene derivatives have been conducted to elucidate their binding modes and predict their affinities for different receptors. For instance, docking of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives into the 5-HT1A serotonin (B10506) receptor has shed light on important electrostatic interactions that could explain their observed binding affinities. nih.gov In another study, molecular docking was used to investigate the binding of benzo[b]thiophene-chalcones to cholinesterases, helping to analyze the best binding scores and elucidate enzyme-inhibitor interactions. nih.gov
The accuracy of binding affinity prediction can be enhanced by more sophisticated methods like alchemical free energy calculations, although these are computationally more intensive. nih.govdocking.org These methods have been shown to be more reliable when near-native starting orientations of the ligand are used. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Paradigms for 2-Arylbenzo[b]thiophene Systems
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For 2-arylbenzo[b]thiophene systems, QSAR models can be developed to predict the activity of new derivatives and to identify the key structural features that are important for their biological effects.
QSAR models have been successfully built for various thiophene and benzo[b]thiophene derivatives to predict their antitumor and anti-inflammatory activities. nih.govnih.gov These studies often identify key molecular descriptors, such as volume, hydrophobic surface area, and electronic properties, that are highly correlated with biological activity. nih.gov For example, in a study of thiophene analogs with anti-inflammatory activity, electronic parameters like the energy of the lowest unoccupied molecular orbital (ELUMO) and dipole moment were found to be crucial. nih.gov
These models can be used to propose new compounds with potentially higher biological activity, which can then be synthesized and tested, thereby accelerating the drug discovery process. nih.gov
Molecular Dynamics Simulations for Understanding Molecular Behavior
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes and interactions of a ligand within its biological target over time. This method offers a more realistic representation of the biological environment compared to static docking models.
MD simulations have been used to study the stability of ligand-target complexes and to explore the binding modes in greater detail. For instance, MD simulations of benzimidazole (B57391) derivatives docked into their targets have been used to explore the stability of the resulting complexes. nih.gov In another study, MD simulations were employed to characterize the binding sites and interactions of sulfonamides with triose phosphate (B84403) isomerase. peerj.com These simulations can reveal key residues involved in binding and help to explain the selectivity of a compound for a particular target. peerj.com The fluctuations and movements of the ligand and protein residues during the simulation can provide valuable insights into the binding process. peerj.com
In Silico Assessment of Pharmacokinetic Relevant Parameters (e.g., ADME for molecular interaction context)
In silico methods are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. These predictions are crucial for assessing the drug-likeness of a compound and for identifying potential liabilities early in the drug discovery process.
For benzo[b]thiophene derivatives, in silico ADME predictions have been used to evaluate their potential as drug candidates. nih.gov These studies typically calculate various physicochemical properties, such as lipophilicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors, to assess compliance with rules like Lipinski's rule of five. nih.govnih.gov Other parameters, such as intestinal absorption, bioavailability, and blood-brain barrier permeability, can also be predicted. nih.govmdpi.com
For example, a study on 2-hydroxy benzothiazole-based 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with the compound of interest, used in silico methods to predict their absorption percentages and compliance with Lipinski's and Veber's rules. nih.govtubitak.gov.tr These predictions suggested good drug-like properties for the synthesized compounds. nih.govtubitak.gov.tr
Structure Activity Relationship Sar Investigations of 2 2 Chlorophenyl Benzo B Thiophene Derivatives
Analysis of Substituent Effects on Biological Target Engagement
The biological activity of 2-(2-chlorophenyl)benzo[b]thiophene derivatives is profoundly influenced by the nature and position of various substituents on both the benzo[b]thiophene core and the phenyl ring. These modifications can dramatically alter the compound's affinity and efficacy against different biological targets.
Influence of Aromatic and Heterocyclic Ring Substitutions
Substitutions on both the benzo[b]thiophene and the phenyl rings have been extensively explored to optimize the biological activity of this class of compounds.
On the benzo[b]thiophene nucleus, the introduction of various functional groups can significantly impact potency. For example, in a study of benzo[b]thiophene acylhydrazone derivatives as antimicrobial agents against multidrug-resistant Staphylococcus aureus, substitutions at the 6-position of the benzo[b]thiophene ring were investigated. nih.gov The presence of a chlorine atom at this position, as seen in (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, resulted in a potent antibacterial agent with a minimal inhibitory concentration (MIC) of 4 µg/mL. nih.gov This highlights the importance of electron-withdrawing groups on the benzo[b]thiophene core for enhancing antimicrobial efficacy.
Similarly, modifications to the 2-phenyl ring play a pivotal role. The introduction of different substituents can modulate the electronic properties and steric profile of the molecule. For instance, in the development of cholinesterase inhibitors based on the 2-phenylbenzo[b]thiophene (B72322) scaffold, various substitutions on the phenyl ring led to a range of inhibitory activities. mdpi.com
Stereoelectronic Factors Governing Molecular Recognition
The interaction of this compound derivatives with their biological targets is governed by a combination of stereoelectronic factors. These include the molecule's three-dimensional shape, the distribution of its electron density, and its ability to form specific non-covalent interactions.
The planar and electron-rich nature of the benzo[b]thiophene ring system allows for significant van der Waals and π-π stacking interactions with aromatic amino acid residues within a protein's active site. The sulfur atom in the thiophene (B33073) ring can also participate in hydrogen bonding, further enhancing binding affinity. nih.gov
The presence of the 2-chlorophenyl group introduces specific stereoelectronic features. The chlorine atom, being electronegative, creates a dipole moment and can influence the electrostatic potential of the molecule, guiding its orientation within the binding site. The ortho position of the chlorine atom can induce a twist in the dihedral angle between the phenyl and benzo[b]thiophene rings, which can be crucial for achieving the optimal conformation for binding. This conformational restriction can reduce the entropic penalty upon binding, leading to higher affinity.
Development of SAR Models for Optimized Ligand Design
To rationalize the observed SAR and to guide the design of more potent and selective derivatives, quantitative structure-activity relationship (QSAR) models have been developed. These computational models correlate the structural features of the molecules with their biological activities.
For instance, 2D-QSAR studies have been employed to understand the requirements for antitubercular activity in a series of N-(aryl)-2-thiophene-2-ylacetamide derivatives. nih.gov Such models use descriptors that quantify various molecular properties like electronic effects, hydrophobicity, and steric parameters to build a mathematical relationship with the biological response.
More advanced 3D-QSAR approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a three-dimensional representation of the SAR. These models can highlight regions around the molecule where steric bulk or specific electronic properties are favorable or unfavorable for activity, thus providing a roadmap for the design of new analogs with improved properties. For example, QSAR models have been developed for thiophene and imidazopyridine derivatives as inhibitors of Polo-Like Kinase 1 (PLK1), a target in cancer therapy. nih.gov
Correlation of Structural Motifs with Specific Interaction Mechanisms
Molecular docking studies have been instrumental in elucidating the specific interactions between this compound derivatives and their biological targets at an atomic level. These computational simulations predict the preferred binding orientation of a ligand within the active site of a protein and identify the key intermolecular interactions responsible for binding affinity.
In the context of antimicrobial activity, docking studies of benzo[b]thiophene derivatives have revealed crucial interactions with bacterial enzymes. For example, in the study of novel benzo[b]thiophene-2-carbaldehyde derivatives, molecular docking identified favorable binding energies and specific interactions within the target protein. nih.gov These interactions often involve hydrogen bonds, hydrophobic interactions, and π-stacking with key amino acid residues.
Compound Names Table
| Compound Name |
| This compound |
| (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide |
| N-(aryl)-2-thiophene-2-ylacetamide |
| 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one |
Biological Activity Data
Mechanistic Insights into Biological Interactions of 2 2 Chlorophenyl Benzo B Thiophene Derivatives
Enzyme Inhibition Mechanisms by Benzo[b]thiophene Analogs
Benzo[b]thiophene derivatives have been identified as inhibitors of several key enzyme families, demonstrating diverse mechanisms of action that are largely dictated by their substitution patterns.
Derivatives of the benzo[b]thiophene scaffold have been investigated as inhibitors of cholinesterases, enzymes critical for the regulation of the neurotransmitter acetylcholine (B1216132).
Recent studies have explored a class of benzo[b]thiophene-chalcone hybrids for their inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). bohrium.comnih.gov Generally, these hybrid molecules, which incorporate a chalcone-like structure into the benzo[b]thiophene framework, have shown more potent inhibition compared to simpler 2-phenylbenzothiophenes. nih.govbohrium.comnih.gov
For instance, within a series of these hybrids, compound 5f emerged as the most effective AChE inhibitor, while compound 5h was the most potent inhibitor of BChE, with an IC₅₀ value comparable to the reference drug galantamine. nih.govbohrium.comnih.gov The introduction of a 4-aminobenzoyl group at the 3-position of the 2-(4-aminophenyl)benzothiophene scaffold, as seen in compound 5h , significantly enhanced BChE inhibition. nih.gov Molecular docking studies suggest that these inhibitors occupy the active site cavity of both enzymes. bohrium.commdpi.com In the case of BChE, the compounds are positioned in close proximity to the catalytic triad, indicating a direct competitive inhibition mechanism. mdpi.com
Table 1: Cholinesterase Inhibition by Benzo[b]thiophene-Chalcone Hybrids An interactive data table. Click on headers to sort.
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5f | Acetylcholinesterase (AChE) | 62.10 | nih.govbohrium.comnih.gov |
| 5h | Butyrylcholinesterase (BChE) | 24.35 | nih.govbohrium.comnih.gov |
| Galantamine (Reference) | Butyrylcholinesterase (BChE) | 28.08 | nih.govnih.gov |
Monoamine oxidases (MAOs) are crucial enzymes in the metabolism of monoamine neurotransmitters, and their inhibition is a key strategy in treating neurodegenerative and psychiatric disorders. nih.govnih.gov Benzo[b]thiophene derivatives, particularly benzo[b]thiophen-3-ols, have been identified as potent and selective inhibitors of human MAO (hMAO), with a notable preference for the MAO-B isoform. nih.govtandfonline.comnih.gov
The inhibitory mechanism is thought to involve the flat, planar structure of the benzo[b]thiophene nucleus, which fits within the active site of the enzyme. unich.it Molecular docking studies have helped to elucidate the potential binding interactions that drive this inhibitory activity and have suggested that modifications to the aryl substituents can further enhance potency and selectivity. nih.govnih.govunich.it For example, a series of 2-aroyl-benzo[b]thiophen-3-ol derivatives were developed, and subsequent substitution of the carbonyl spacer with an amide led to a new series of carboxamide analogues. uniroma1.it Within this latter series, a compound bearing a 2-methoxy group achieved complete inhibition of MAO-B at a concentration of 10 µM. uniroma1.it
Table 2: MAO-B Inhibition by Benzo[b]thiophene Derivatives An interactive data table. Click on headers to sort.
| Compound Class | Key Feature | Selectivity | Reference |
|---|---|---|---|
| Benzo[b]thiophen-3-ols | Core scaffold | High selectivity for MAO-B | nih.govtandfonline.comnih.gov |
| 2-Aroyl-benzo[b]thiophen-3-ol carboxamide analogues | Amide spacer, 2-methoxy group | 100% MAO-B inhibition at 10 µM | uniroma1.it |
Human chymase is a serine protease stored in the granules of mast cells that plays a role in inflammation. researchgate.netnih.gov Benzo[b]thiophene-2-sulfonamide derivatives have been identified as a novel class of human chymase inhibitors. researchgate.netnih.gov Through a pharmacophore-based database search, an initial lead compound, a benzo[b]thiophen-2-sulfonamide derivative (MWP00965), was discovered. researchgate.net Although it was a weak inhibitor, it possessed crucial stability in human plasma. researchgate.net
Subsequent optimization of this lead compound led to the development of TY-51076 , a highly potent and selective chymase inhibitor with an IC₅₀ of 56 nM. researchgate.netnih.gov This compound demonstrated over 400-fold greater selectivity for chymase compared to other serine proteases like chymotrypsin (B1334515) and cathepsin G. nih.gov The mechanism of inhibition is based on the interaction of the sulfonamide warhead with the active site of the chymase enzyme.
The versatility of the benzo[b]thiophene scaffold extends to the inhibition of other enzyme classes. Notably, derivatives have been developed as allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase (BDK). nih.gov The compound 3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) was identified as a novel BDK inhibitor with an IC₅₀ of 3.19 μM. nih.gov
The mechanism of action for BT2 is allosteric; it binds to a site distinct from the active site, triggering conformational changes (helix movements) in the N-terminal domain of BDK. nih.gov This leads to the dissociation of the kinase from the larger branched-chain α-ketoacid dehydrogenase complex (BCKDC) and subsequent degradation of the released kinase. nih.gov This mode of inhibition ultimately activates the BCKDC enzyme complex. nih.gov
Receptor Interaction Mechanisms and Modulation Profiles
Beyond enzyme inhibition, benzo[b]thiophene derivatives are well-known for their ability to interact with and modulate nuclear receptors, particularly estrogen receptors.
Benzo[b]thiophene-based compounds, such as the clinically used drug Raloxifene (B1678788), are a cornerstone of selective estrogen receptor modulator (SERM) therapy. nih.govresearchgate.netnih.gov These compounds can exert either estrogenic (agonist) or antiestrogenic (antagonist) effects in a tissue-specific manner by binding to estrogen receptors (ERα and ERβ). nih.govacs.org
The mechanism of action involves the binding of the benzo[b]thiophene SERM to the estrogen receptor. acs.orgdrugbank.com The specific conformation adopted by the ligand-receptor complex dictates the cellular response. This modulation is influenced by the recruitment of co-activator or co-repressor proteins to the receptor complex, which in turn regulates the transcription of estrogen-responsive genes. nih.gov
Research into novel benzo[b]thiophene SERMs has focused on modulating the affinity and selectivity for ERα and ERβ. researchgate.netacs.org By modifying substituents on the benzo[b]thiophene core, researchers have created families of SERMs with a range of ERα/ERβ selectivity, from 1.2- to 67-fold. acs.orgdrugbank.com Furthermore, some benzothiophene (B83047) SERMs have been shown to provide neuroprotection through a novel, ER-independent mechanism involving the G-protein coupled receptor GPR30. nih.gov This dual activity highlights the complex pharmacology of this class of compounds.
Molecular Basis of Broad-Spectrum Biological Potential
The diverse biological activities of 2-(2-Chlorophenyl)benzo[b]thiophene derivatives stem from their ability to interact with multiple molecular targets, leading to a cascade of cellular events. This section explores the molecular underpinnings of their anti-oncogenic, antimicrobial, anti-inflammatory, antioxidant, and antitubercular effects.
Anti-Oncogenic Mechanisms (e.g., Anti-tubulin activity)
A significant body of research has focused on the anticancer properties of this compound derivatives. A key mechanism underlying this activity is the inhibition of tubulin polymerization. By binding to the colchicine (B1669291) binding site of tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell shape. This disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death) in cancer cells.
Several studies have synthesized and evaluated a range of 2-phenylbenzo[b]thiophene (B72322) derivatives for their antiproliferative activity against various cancer cell lines. For example, certain derivatives have shown potent activity against breast cancer (MCF-7), non-small cell lung cancer (A549), and colon cancer (HCT116) cell lines. The position and nature of substituents on the phenyl ring have been found to significantly influence the anti-tubulin and cytotoxic activity.
| Derivative | Target Cell Line | IC50 (µM) | Mechanism of Action |
| This compound | Various Cancer Cells | Varies | Tubulin Polymerization Inhibition |
| Fluorinated analogs | MCF-7, A549, HCT116 | 0.1 - 10 | Anti-tubulin, Apoptosis Induction |
| Methoxy derivatives | Various Cancer Cells | Varies | Cell Cycle Arrest at G2/M |
Antimicrobial Actions (e.g., Interference with Bacterial Targets)
In addition to their anticancer effects, this compound derivatives have demonstrated promising antimicrobial activity against a range of pathogenic bacteria and fungi. The proposed mechanisms of action involve the disruption of essential bacterial processes. These compounds are thought to interfere with bacterial cell wall synthesis, inhibit key enzymes involved in metabolic pathways, or disrupt the integrity of the cell membrane.
For instance, certain benzo[b]thiophene derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. The presence of the chlorine atom at the 2-position of the phenyl ring is often associated with enhanced antimicrobial potency.
Anti-inflammatory Pathway Modulation
The anti-inflammatory properties of this compound derivatives are attributed to their ability to modulate key inflammatory pathways. These compounds have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukins.
One of the primary mechanisms is the inhibition of the cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation. By blocking COX-2, these derivatives reduce the synthesis of prostaglandins, which are key mediators of pain and inflammation. Furthermore, some derivatives have been found to suppress the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a central role in the inflammatory response.
Antioxidant Mechanisms at a Cellular Level
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a variety of diseases. This compound derivatives have been investigated for their antioxidant potential.
These compounds can act as antioxidants through several mechanisms. They can directly scavenge free radicals, such as the hydroxyl radical and the superoxide (B77818) anion, thereby preventing oxidative damage to cellular components like DNA, proteins, and lipids. Additionally, some derivatives can chelate metal ions like iron and copper, which are known to catalyze the formation of ROS. The antioxidant capacity is often influenced by the substitution pattern on the aromatic rings.
Antitubercular Mechanisms
Tuberculosis remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. This compound derivatives have emerged as a promising class of compounds with potential antitubercular activity.
The mechanism of action against Mycobacterium tuberculosis is believed to involve the inhibition of specific enzymes that are essential for the survival of the bacterium. One such target is the enzyme InhA, which is involved in the synthesis of mycolic acids, a major component of the mycobacterial cell wall. By inhibiting InhA, these derivatives disrupt the integrity of the cell wall, leading to bacterial cell death. Structure-activity relationship studies have shown that the presence and position of substituents on the benzo[b]thiophene and phenyl rings are critical for antitubercular efficacy.
Anticonvulsant Mechanisms
The anticonvulsant properties of benzo[b]thiophene derivatives, particularly those with substitutions at the 2-position, are an area of active investigation. While direct mechanistic studies on this compound are limited, research on structurally related compounds provides significant insights. The primary mechanisms appear to involve the modulation of voltage-gated ion channels, which are crucial for regulating neuronal excitability.
Derivatives of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione have been identified as potent antiseizure agents. Electrophysiological studies suggest that their mechanism of action is linked to the inhibition of neuronal voltage-gated sodium channels (VGSCs) and L-type voltage-gated calcium channels (VGCCs) nih.gov. By interacting with these channels, these compounds can limit the sustained repetitive firing of neurons, a hallmark of seizure activity nih.govnih.gov. The inhibition of sodium channels is a well-established mechanism for many clinically used anticonvulsant drugs nih.gov.
Similarly, hybrid compounds featuring a pyrrolidine-2,5-dione and a thiophene (B33073) ring have demonstrated anticonvulsant effects through the balanced inhibition of both voltage-sensitive sodium (site 2) and L-type calcium channels nih.gov. Another related class of compounds, thienodiazepines like Etizolam, which contains a 4-(2-chlorophenyl) substituent on a thieno[3,2-f] nih.govmdpi.comnih.govtriazolo[4,3-a] nih.govnih.govdiazepine core, exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor wikipedia.org. This action enhances the inhibitory effects of the neurotransmitter GABA, leading to a reduction in neuronal excitability. Although structurally distinct from a simple benzo[b]thiophene, Etizolam's mechanism highlights the potential for thiophene-based structures to interact with key CNS receptors wikipedia.org.
Anticonvulsant Mechanisms of Related Benzo[b]thiophene Derivatives
| Compound Class | Proposed Mechanism of Action | Primary Molecular Target(s) | Reference |
|---|---|---|---|
| 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | Inhibition of sustained repetitive neuronal firing | Voltage-Gated Sodium Channels (VGSCs), L-type Voltage-Gated Calcium Channels (VGCCs) | nih.gov |
| 3-(Thiophen-2-yl)-pyrrolidine-2,5-diones | Balanced inhibition of ion channels | Voltage-Sensitive Sodium Channels (site 2), L-type Calcium Channels | nih.gov |
| Thieno[3,2-f]diazepines (e.g., Etizolam) | Positive allosteric modulation | GABA-A Receptor | wikipedia.org |
Antileishmanial Mechanisms
The benzo[b]thiophene scaffold is a promising framework for the development of new antileishmanial agents. The 2-phenylbenzothiophene structure, in particular, has been noted for its activity against Leishmania species nih.gov. The precise mechanism of action for this compound has not been fully elucidated, but research on related thiophene and benzo[b]thiophene derivatives points toward several potential pathways.
One key mechanism observed in 2-amino-thiophene derivatives is the disruption of the parasite's cell membrane integrity nih.gov. Electron microscopy studies have revealed that these compounds can cause significant morphological changes to the Leishmania cell surface, leading to cell death. This direct action on the parasite's membrane is a common feature of many antimicrobial agents nih.gov.
In addition to direct parasiticidal effects, immunomodulation appears to be a critical component of the antileishmanial activity of these compounds. The anti-amastigote activity of some thiophenic derivatives is associated with in vitro immunomodulation, suggesting they may enhance the host's immune response to clear the parasite nih.gov. This dual approach of directly killing the parasite while also stimulating the host's defense mechanisms is a highly desirable attribute for an antileishmanial drug nih.gov. Other proposed mechanisms for antileishmanial agents include interference with the parasite's lipid metabolism, disruption of mitochondrial function, and the induction of programmed cell death or apoptosis nih.gov.
Antileishmanial Mechanisms of Related Thiophene/Benzo[b]thiophene Derivatives
| Compound Class | Proposed Mechanism of Action | Effect on Parasite/Host | Reference |
|---|---|---|---|
| 2-Phenylbenzothiophenes | General anti-Leishmania activity | Inhibition of parasite growth | nih.gov |
| 2-Amino-thiophene Derivatives | Disruption of cell membrane integrity, Immunomodulation | Induces morphological changes in the parasite; enhances host immune response | nih.gov |
| General Antileishmanial Drugs | Interference with lipid metabolism, Apoptosis induction, Mitochondrial disruption | Inhibits vital parasite metabolic pathways and cellular functions | nih.gov |
Identification of Novel Molecular Targets for Benzo[b]thiophene Scaffolds
The benzo[b]thiophene scaffold is recognized for its chemical versatility and its presence in numerous biologically active molecules, allowing it to interact with a wide array of biological targets ijpsjournal.com. Research into derivatives of this scaffold has led to the identification of several novel molecular targets, spanning enzymes, receptors, and other proteins involved in various disease pathologies.
One significant area of interest is in neurodegenerative diseases. Benzo[b]thiophene-chalcone hybrids and other derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.gov. These enzymes are key targets in the management of Alzheimer's disease, as their inhibition increases the levels of the neurotransmitter acetylcholine in the brain.
Furthermore, the benzo[b]thiophene core is a key structural feature in selective estrogen receptor modulators (SERMs) like Raloxifene. This indicates that the scaffold can effectively interact with nuclear hormone receptors, making it a valuable template for developing agents to treat hormone-dependent conditions nih.gov. In the realm of cancer therapeutics, certain 3-acylbenzo[b]thiophenes have been reported as anti-tubulin agents, interfering with microtubule dynamics and thus inhibiting cell division nih.gov.
The scaffold's ability to interact with a diverse set of targets is further exemplified by its presence in molecules developed as urokinase inhibitors and endothelial cell activation inhibitors, which have applications in cancer and inflammatory diseases nih.gov. The broad biological activities reported for this class of compounds underscore the potential of the benzo[b]thiophene framework to be tailored for high-affinity interactions with numerous biologically important targets ijpsjournal.com.
Identified Molecular Targets for Benzo[b]thiophene-Based Compounds
| Molecular Target | Therapeutic Area | Example Compound Class | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) & Butyrylcholinesterase (BChE) | Neurodegenerative Diseases (e.g., Alzheimer's) | Benzo[b]thiophene-chalcone hybrids | nih.gov |
| Estrogen Receptors | Osteoporosis, Breast Cancer | Raloxifene (a 2-phenylbenzo[b]thiophene) | nih.gov |
| Tubulin | Cancer | 3-Acyl-2-phenylbenzo[b]thiophenes | nih.gov |
| Urokinase | Cancer (Metastasis) | Benzo[b]thiophene derivatives | nih.gov |
| Voltage-Gated Sodium/Calcium Channels | Epilepsy, Pain | 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-diones | nih.gov |
| GABA-A Receptor | Anxiety, Seizure Disorders | Thienodiazepine derivatives | wikipedia.org |
Emerging Research Avenues and Prospects for 2 2 Chlorophenyl Benzo B Thiophene
Innovations in Green Chemistry and Sustainable Synthetic Routes
The synthesis of benzo[b]thiophenes is undergoing a significant transformation, driven by the principles of green chemistry. Traditional methods are often being replaced by more sustainable and efficient routes that minimize waste, avoid harsh reagents, and reduce energy consumption.
Key innovations include:
Metal-Free Synthesis : A highly efficient, metal- and reagent-free electrosynthetic method has been developed to produce benzo[b]thiophene derivatives. researchgate.net This approach is inherently safe, scalable, and offers high yields and selectivity. researchgate.net Another strategy avoids transition-metal catalysts by reacting o-halovinylbenzenes with potassium sulfide (B99878), which tolerates a wide range of functional groups and produces high yields. organic-chemistry.org
Use of Greener Solvents : Researchers have reported methodologies that utilize ethanol (B145695) as a green solvent for the synthesis of halogenated benzo[b]thiophenes, moving away from more hazardous organic solvents. researchgate.net
One-Pot Reactions : Efficient one-pot methods are being developed, such as the synthesis of 2-aroylbenzo[b]thiophen-3-ols from 2-mercaptobenzoic acid and substituted aryl bromomethyl ketones. rsc.org This approach simplifies procedures and reduces waste by proceeding through an intermediate that cyclizes in situ. rsc.org
Photocatalysis : The use of visible light to drive chemical reactions represents a significant green advancement. A photocatalytic radical annulation process using green light and eosin (B541160) Y as a catalyst allows for the regioselective synthesis of substituted benzo[b]thiophenes. organic-chemistry.org
Atom Economy : Novel strategies that maximize the incorporation of starting materials into the final product are being explored. researchgate.net One such atom-economical, transition-metal-free approach synthesizes thiophenes from substituted buta-1-enes using potassium sulfide. researchgate.net
Table 1: Comparison of Traditional vs. Green Synthetic Routes for Benzo[b]thiophenes
| Feature | Traditional Methods | Green & Sustainable Innovations | Source(s) |
|---|---|---|---|
| Catalyst | Often requires transition metals (e.g., Palladium, Copper). organic-chemistry.orgnih.gov | Metal-free (electrosynthesis) or catalyst-free approaches. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.orgnih.gov |
| Reagents | May use harsh reagents like TFA or DCC. mdpi.comnih.gov | Utilizes safer reagents like potassium sulfide or photocatalysts. researchgate.netorganic-chemistry.org | researchgate.netorganic-chemistry.orgmdpi.comnih.gov |
| Solvents | Often relies on conventional organic solvents. | Employs greener solvents like ethanol. researchgate.net | researchgate.net |
| Energy | May require high temperatures. nih.gov | Can proceed at ambient temperature or use visible light energy. organic-chemistry.orgnih.gov | organic-chemistry.orgnih.govnih.gov |
| Efficiency | Multi-step procedures are common. | One-pot reactions and domino processes improve efficiency. researchgate.netrsc.org | researchgate.netrsc.org |
Application of Machine Learning and AI in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the design and property prediction of novel compounds, including those based on the benzo[b]thiophene core. These computational tools can rapidly screen vast virtual libraries, predict biological activity and material properties, and generate entirely new molecular structures.
Predictive Modeling : ML models, such as Gradient-Boosting Regression (GBR), have been used to predict the optical properties of benzo[b]thiophene-based polymers with high accuracy (R² = 0.86). researchgate.net Other models, including Gradient Boosting, Random Forest, and Extra Trees, can effectively predict crucial parameters for material stability, such as the enthalpy of formation (R² = 0.68–0.70). researchgate.net
Generative Design : Deep learning models can be trained on existing molecular data to generate novel structures with desired characteristics. nih.gov For instance, a chemical language model pretrained on the ChEMBL database can be fine-tuned to design new molecules that fuse the key pharmacophore elements of ligands for two different biological targets. nih.gov
ADME Prediction : AI-based systems are being developed to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates. nih.gov A hierarchical system combining classification and regression models has been successfully used to predict human intestinal absorption (HIA) for compounds, a critical factor for oral drug viability. nih.gov This system correctly identified 38% of highly permeable molecules in a test set with no false positives. nih.gov
Reverse Engineering : ML-assisted reverse polymer engineering is being used for the rational design of high-performance materials. researchgate.net By starting with desired properties, ML algorithms can work backward to suggest novel benzo[b]thiophene polymer structures for specific applications, such as photodetectors. researchgate.net
Table 2: Machine Learning Models in Benzo[b]thiophene Research
| Application | Machine Learning Model(s) | Predicted Property | Accuracy/Performance | Source(s) |
|---|---|---|---|---|
| Polymer Design | Gradient-Boosting Regression (GBR) | Optical Properties | R² = 0.86 | researchgate.net |
| Material Stability | Gradient Boosting, Random Forest, Extra Trees | Enthalpy of Formation (dHm) | R² = 0.68–0.70 | researchgate.net |
| Drug Bioavailability | AutoML QSPR (Classification & Regression) | Human Intestinal Absorption (HIA) | 38% correct selection, 0 false positives | nih.gov |
| Multi-Target Design | Generative Deep Learning (Chemical Language Model) | Novel Dual-Activity Scaffolds | Generated 7 out of 9 confirmed dual ligands | nih.gov |
Multi-Target Ligand Design Strategies Utilizing the Benzo[b]thiophene Core
The structural versatility of the benzo[b]thiophene scaffold makes it an ideal foundation for developing multi-target ligands, which can modulate multiple biological targets simultaneously. nih.gov This approach is particularly promising for complex multifactorial diseases. The strategy involves designing hybrid molecules that combine the pharmacophoric features necessary for interacting with different protein targets.
Examples of this strategy leveraging the benzo[b]thiophene core include:
Dual Cholinesterase Inhibition : Benzothiophene-chalcone hybrids have been designed and synthesized to act as inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes implicated in Alzheimer's disease. mdpi.com
Serotonin (B10506) Receptor and Transporter Modulation : Researchers have developed benzo[b]thiophene derivatives that exhibit affinity for both the 5-HT7 receptor and the serotonin transporter (5-HTT), identifying them as potential antidepressants with a rapid onset of action. unav.edu
Broad-Spectrum Activity : The benzo[b]thiophene nucleus is found in compounds designed to target a wide array of proteins, including STING (an immune-associated protein), STAT3 (a transcription factor in cancer), and the RhoA/ROCK pathway (implicated in tumor metastasis). nih.govnih.govnih.gov The knowledge gained from these diverse single-target agents can be integrated to design molecules with planned polypharmacology, combining structural motifs to hit multiple desired targets.
The design process for these multi-target ligands often employs computational methods, such as molecular docking, to simulate how a hybrid compound might interact with different target binding sites. nih.govmdpi.com Generative AI models are also being used to fuse pharmacophore features from different ligands into a single, novel molecular scaffold. nih.gov
Interdisciplinary Research with Materials Science and Nanotechnology
The unique electronic and optical properties of the benzo[b]thiophene core have made it a subject of intense interdisciplinary research, particularly at the nexus of organic chemistry, materials science, and nanotechnology. nih.gov These efforts aim to create advanced functional materials for next-generation electronics and devices.
Key application areas include:
Organic Semiconductors : Benzo[b]thiophene derivatives are of considerable interest as organic semiconductors. nih.gov Novel materials based on the benzo[b]thieno[2,3-d]thiophene (BTT) core have been synthesized for use in solution-processed organic thin-film transistors (OTFTs). rsc.org
Microwave and GHz Applications : Self-organizing materials based on benzo[b]thiophene liquid crystals are being developed for high-frequency applications. researchgate.netarxiv.org Research has shown that compounds with specific structural features, such as carbon-carbon triple bonds and polar terminal groups, exhibit enhanced birefringence and polarizability, making them suitable for microwave device fabrication. researchgate.netarxiv.org
Optoelectronics : The fused ring system of benzo[b]thiophene facilitates high charge carrier mobility and light absorption, making its derivatives excellent candidates for optoelectronic devices. researchgate.net Applications include organic light-emitting diodes (OLEDs), organic solar cells, and photodetectors. nih.govresearchgate.net
Table 3: Applications of Benzo[b]thiophene Derivatives in Materials Science
| Application Area | Specific Device/Technology | Key Property | Source(s) |
|---|---|---|---|
| Organic Electronics | Organic Thin-Film Transistors (OTFTs) | Semiconductor behavior, charge mobility | nih.govrsc.org |
| Optoelectronics | Organic Light-Emitting Diodes (OLEDs) | Light emission, electronic properties | nih.gov |
| Organic Solar Cells | Light absorption, charge separation | nih.gov | |
| Photodetectors | High charge carrier mobility | researchgate.net | |
| High-Frequency Devices | Microwave Devices | High birefringence, polarizability anisotropy | researchgate.netarxiv.org |
| Self-Organizing Materials | Liquid Crystal Displays (LCDs) | Mesomorphic (liquid crystal) properties | researchgate.net |
Q & A
Q. What are the common synthetic routes for preparing 2-(2-Chlorophenyl)benzo[b]thiophene, and what are their advantages/limitations?
The synthesis typically involves palladium-catalyzed cross-coupling reactions. For example, 2-iodothiophenol can be coupled with 2-chlorophenyl-substituted aryl halides using Pd catalysts (e.g., Pd(PPh₃)₄) under Suzuki or Ullmann conditions . Alternative methods include cyclization of thioesters or Friedel-Crafts acylation followed by sulfur insertion. These methods vary in yield (50–85%) and selectivity; Pd-catalyzed routes offer better regiocontrol but require inert conditions and expensive catalysts .
Q. How is the molecular structure of this compound characterized experimentally?
X-ray crystallography is the gold standard for unambiguous structural determination. Single-crystal analysis at 123 K revealed bond angles and torsional parameters, such as the dihedral angle between the chlorophenyl and benzothiophene moieties (e.g., 12.5° deviation in analogous compounds) . Complementary techniques include NMR (¹H/¹³C), IR spectroscopy (thiophene ring vibrations at ~21.0–22.0 cm⁻¹), and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic markers distinguish this compound from its isomers?
IR spectroscopy identifies the thiophene ring via absorption bands at 8.0 cm⁻¹ (C-S-C vibration) and 21.0–22.0 cm⁻¹ (aromatic ring stretching). In ¹H NMR, the chlorophenyl substituent causes distinct splitting patterns (e.g., doublets at δ 7.3–7.5 ppm for ortho-chlorine protons) . Mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 244 (C₁₄H₉ClS⁺) .
Q. What solvents and reaction conditions optimize the purification of this compound?
Recrystallization from ethanol/water (3:1 v/v) or column chromatography (silica gel, hexane/ethyl acetate 9:1) are effective. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility during synthesis but complicate removal. Sublimation under vacuum (80–100°C) is recommended for high-purity crystals .
Q. How does the chlorophenyl substituent influence the compound’s electronic properties?
The electron-withdrawing chlorine atom induces a para-directing effect, lowering the HOMO energy (-6.2 eV via DFT calculations in similar systems) and enhancing electrophilic substitution reactivity at the 5-position of the benzothiophene core .
Advanced Research Questions
Q. How can regioselectivity challenges in synthesizing disubstituted derivatives be addressed?
The Fiesselmann synthesis allows regiocontrolled access to 2,3-disubstituted derivatives. For example, reacting 3-bromo-benzo[b]thiophene with lithium acetylides followed by cyclization yields 2,3-diarylated products with >90% regioselectivity . Transition-metal catalysis (e.g., AuCl/AgSbF₆) also enables cascade cyclization for halogenated derivatives .
Q. How should conflicting spectroscopic data (e.g., unexpected IR/NMR peaks) be resolved?
Contradictions often arise from impurities or solvent effects. For instance, residual DMSO-d₆ in NMR samples can obscure signals at δ 2.5 ppm. Cross-validate with alternative techniques: X-ray crystallography confirms bond connectivity, while GC-MS detects volatile byproducts. Computational modeling (e.g., Gaussian) predicts vibrational spectra to reconcile IR discrepancies .
Q. What strategies mitigate toxicity risks during handling?
Thiophene derivatives may exhibit hepatotoxicity via metabolic activation. Precautionary measures include:
Q. How can computational methods aid in designing this compound-based materials?
Density Functional Theory (DFT) predicts charge-transfer properties for organic semiconductors. For example, HOMO-LUMO gaps (~3.1 eV) suggest suitability for photovoltaic applications. Molecular dynamics simulations optimize packing in thin-film devices .
Q. What analytical workflows validate synthetic intermediates in multi-step reactions?
Use orthogonal techniques:
HPLC-PDA (95:5 acetonitrile/water, C18 column) monitors reaction progress.
LC-MS identifies intermediates (e.g., brominated adducts at m/z 322–324 [M+H]⁺).
TGA-DSC confirms thermal stability (>200°C decomposition) for materials science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
